molecular formula C12H10IN5 B13094607 N-Benzyl-2-iodo-1H-purin-6-amine

N-Benzyl-2-iodo-1H-purin-6-amine

Cat. No.: B13094607
M. Wt: 351.15 g/mol
InChI Key: QSRIKYLMICMOQV-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The purine scaffold is of paramount significance in the fields of chemical biology and medicinal chemistry. epa.govbldpharm.com Its prevalence in nature as a key component of nucleic acids and energy-carrying molecules like adenosine (B11128) triphosphate (ATP) makes it a privileged structure for interacting with a wide range of biological targets. Researchers have long recognized the therapeutic potential of purine analogs, leading to the development of numerous drugs for various diseases.

The versatility of the purine ring allows for modifications at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. This has led to the discovery of purine derivatives with a broad range of activities, including antiviral, anticancer, anti-inflammatory, and immunosuppressive effects. bldpharm.com The ability to systematically alter the substituents on the purine core allows medicinal chemists to explore structure-activity relationships and design molecules with enhanced potency and selectivity for their intended biological targets.

Rationale for Investigating N-Benzyl-2-iodo-1H-purin-6-amine as a Unique Purine Derivative in Advanced Studies

The specific chemical features of this compound—namely the benzyl (B1604629) group at the N6 position and the iodine atom at the C2 position—suggest a strategic design for exploring novel chemical space and biological activity. The benzyl group, a bulky and lipophilic moiety, can significantly influence the compound's ability to bind to target proteins, potentially through hydrophobic and pi-stacking interactions.

The presence of an iodine atom at the C2 position is particularly noteworthy. Halogen atoms, especially iodine, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. Furthermore, the carbon-iodine bond can serve as a reactive handle for further chemical modifications through various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex purine derivatives.

The combination of these substituents on the purine scaffold makes this compound a compelling subject for advanced studies. Research into this compound could provide valuable insights into the roles of specific functional groups in modulating the biological activity of purine derivatives and could potentially lead to the discovery of new chemical probes or therapeutic leads. However, it is important to note that detailed research findings and extensive characterization of this compound are not widely available in the public domain, highlighting it as an area ripe for further scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10IN5

Molecular Weight

351.15 g/mol

IUPAC Name

N-benzyl-2-iodo-7H-purin-6-amine

InChI

InChI=1S/C12H10IN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18)

InChI Key

QSRIKYLMICMOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Iodo 1h Purin 6 Amine

Strategies for Purine (B94841) Core Construction Relevant to 1H-Purin-6-amine Derivatives

The formation of the bicyclic purine system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is the foundational step in synthesizing N-Benzyl-2-iodo-1H-purin-6-amine. Various precursors can be employed to construct this essential scaffold.

Cyclization Reactions from Diaminomaleonitrile, Urea, Imidazole, or Pyrimidine Precursors

The construction of the purine ring system can be achieved through several convergent synthetic routes starting from acyclic or monocyclic precursors.

From Pyrimidine Precursors: The most classical and widely used method for purine synthesis is the Traube synthesis, first reported in 1900. drugfuture.com This method typically involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative. drugfuture.comchemistry-online.com The synthesis begins with a 4-aminopyrimidine, which is nitrosated at the 5-position. The resulting nitroso group is then reduced to an amino group, commonly with ammonium (B1175870) sulfide, to yield a 4,5-diaminopyrimidine. chemistry-online.comscribd.com The final ring closure to form the imidazole portion of the purine is accomplished by reacting the diaminopyrimidine with a one-carbon synthon like formic acid or its derivatives. slideshare.net For instance, 4,5,6-triaminopyrimidine can be cyclized with triethyl orthoformate to yield purine.

From Imidazole Precursors: An alternative strategy involves building the pyrimidine ring onto a pre-existing imidazole scaffold. youtube.com This approach is particularly useful for accessing purines with specific substitution patterns that may be difficult to achieve through the Traube synthesis. The synthesis often starts with a 5-aminoimidazole-4-carboxamide (B1664886) or a related derivative. youtube.comlibretexts.org For example, 5-amino-1-phenyl-1H-imidazole-4-carbonitrile can be reacted with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia, to produce 9-phenyl-9H-purin-6-amine derivatives. libretexts.org This method offers a direct route to N-substituted purines.

From Urea and Diaminomaleonitrile Precursors: Urea derivatives can also serve as precursors for the pyrimidine ring of the purine system. news-medical.netmdpi.compharmaguideline.com For example, N-substituted uracil (B121893) derivatives, which can be prepared from the reaction of alkylated ureas with ethyl 2-cyanoacetate, can be further elaborated into the purine core. news-medical.net Diaminomaleonitrile (DAMN) is another versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, including purines. The reaction of DAMN with various reagents can lead to the formation of substituted imidazoles and pyrimidines, which can then be cyclized to form the purine ring.

Precursor TypeKey IntermediateTypical Reagents for CyclizationResulting Purine Derivative
Pyrimidine4,5-DiaminopyrimidineFormic acid, Triethyl orthoformateUnsubstituted or Substituted Purines
Imidazole5-Aminoimidazole-4-carboxamideFormamide, Diethoxymethyl acetateHypoxanthine and related derivatives
Imidazole5-Aminoimidazole-4-carbonitrileTriethyl orthoformate, AmmoniaAdenine derivatives libretexts.org
UreaN-substituted UracilNitrosation, Reduction, CyclizationXanthine and related derivatives news-medical.net

Regioselective Functionalization of the Purine Nucleus

Once the purine core is assembled, regioselective functionalization is crucial for introducing substituents at specific positions. The inherent electronic properties of the purine ring, with its electron-rich imidazole and electron-deficient pyrimidine components, dictate the sites of electrophilic and nucleophilic attack. scispace.com

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the purine nucleus, offering an atom-economical alternative to traditional cross-coupling reactions. drugfuture.comrsc.org For the synthesis of this compound, the introduction of an iodine atom at the C2 position is a key step. While direct C-H iodination of purines can be challenging, various methods have been developed for the regioselective halogenation of heterocyclic compounds. rsc.orgorganic-chemistry.org For instance, radical-based C-H iodination protocols have been successfully applied to quinolines and other heterocycles. rsc.orgorganic-chemistry.org In the context of purines, electrophilic iodination can occur, and the regioselectivity can be influenced by the substituents already present on the ring. For example, direct bromination of 6-substituted purines often occurs at the C8 position. scispace.com Therefore, a multi-step sequence involving the introduction of a directing group or the use of a pre-functionalized precursor is often necessary to achieve C2 iodination. Iodine-mediated regioselective C2-amination of indoles has been reported, suggesting the feasibility of targeted C2 functionalization. beilstein-journals.org

PositionReactivityTypical Functionalization ReactionExample
C2Generally less reactive towards electrophilesNucleophilic substitution on a 2-halopurineReaction of 2-chloropurine with an amine
C6Susceptible to nucleophilic attackNucleophilic aromatic substitution on a 6-halopurineReaction of 6-chloropurine (B14466) with benzylamine (B48309)
C8Susceptible to electrophilic attackDirect C-H bromination or arylation rsc.orgBromination of 6-benzylaminopurine

Introduction of the N-Benzyl Moiety: Amination and Alkylation Approaches

The introduction of the benzyl (B1604629) group at the N6-position is a defining feature of the target molecule. This can be achieved through various amination and alkylation strategies.

Regioselective N-Alkylation Strategies (e.g., at N-9 or N-7)

Alkylation of the purine ring can occur at multiple nitrogen atoms, most commonly at the N9 and N7 positions of the imidazole ring. chemistry-online.com The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the purine ring. chemistry-online.comscribd.com Generally, alkylation under basic conditions leads to a mixture of N9 and N7 isomers, with the N9 isomer often being the major product due to thermodynamic stability. chemistry-online.comresearchgate.net

To achieve regioselective N9 alkylation, specific strategies have been developed. One approach involves the use of a bulky substituent at the C6 position, which can sterically hinder the approach of the alkylating agent to the N7 position. slideshare.net Another method utilizes microwave irradiation, which has been shown to improve regioselectivity towards the N9 isomer and significantly reduce reaction times. chemistry-online.com The choice of base is also critical, with tetrabutylammonium (B224687) hydroxide (B78521) showing good results for N9-selective alkylation. chemistry-online.com

Reaction ConditionMajor ProductMinor ProductKey Influencing Factor
Alkyl halide, K₂CO₃, DMFN9-alkylated purineN7-alkylated purineThermodynamic control chemistry-online.com
Alkyl halide, (Bu)₄NOH, MicrowaveN9-alkylated purine (High selectivity)-Base and reaction conditions chemistry-online.com
6-(azolyl)purine, NaH, Ethyl iodideExclusive N9-alkylation-Steric shielding of N7 by the 6-substituent slideshare.net

Palladium-Catalyzed and Copper-Catalyzed C-N Coupling Methods

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming C-N bonds. Both palladium and copper catalysts have been extensively used for the N-arylation and N-alkylation of purines.

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination is a widely adopted method for the synthesis of N-aryl and N-alkyl amines. nih.govyoutube.com This reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide. For the synthesis of N-benzylpurine derivatives, this could involve the reaction of a 6-halopurine with benzylamine in the presence of a palladium catalyst and a suitable ligand. nih.gov These reactions are known for their high functional group tolerance and broad substrate scope. youtube.com

Copper-Catalyzed C-N Coupling: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are an attractive alternative to palladium-catalyzed methods due to the lower cost and toxicity of copper. scispace.com These reactions are effective for the coupling of N-nucleophiles with aryl halides. For instance, CuBr has been shown to be an efficient catalyst for the C-N cross-coupling of purines with diaryliodonium salts to synthesize 9-arylpurines in excellent yields.

Reductive Amination Protocols

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds. youtube.comresearchgate.net This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of N-benzylpurine derivatives, a reductive amination approach could involve the reaction of a purine derivative containing a suitable carbonyl group with benzylamine, followed by reduction. More commonly, it refers to the reaction of an amino-purine with benzaldehyde (B42025) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. youtube.com The use of sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot reaction. youtube.com While not extensively reported specifically for this compound, this methodology offers a viable synthetic route.

Selective Iodination at the C-2 Position of the Purine System

The introduction of an iodine atom at the C-2 position of the purine ring is a critical step in the synthesis of this compound. This transformation can be achieved through either direct iodination of the C-H bond or by converting other substituents already present at the C-2 position.

Halogenation Reagents and Conditions for Direct C-H Iodination

Direct C-H iodination of purine systems, while challenging, can be accomplished using electrophilic iodinating agents. For a substrate like N-benzyl-1H-purin-6-amine, the C-2 position is susceptible to electrophilic attack, although less so than the C-8 position. Reagents such as N-iodosuccinimide (NIS) are commonly employed for such transformations. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction is typically facilitated by the presence of an acid catalyst, such as trifluoroacetic acid, which enhances the electrophilicity of the iodine source. organic-chemistry.org The reaction conditions are generally mild, involving stirring the purine substrate with NIS and the acid catalyst in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. organic-chemistry.org The regioselectivity of the iodination can be influenced by the directing effects of the substituents on the purine ring.

Conversion from Other C-2 Substituents (e.g., chloro, amino)

A more common and often more regioselective route to this compound involves the conversion of a precursor bearing a different substituent at the C-2 position.

From a C-2 Amino Group:

A well-established method for converting a 2-amino group to a 2-iodo group on a purine ring is the Sandmeyer reaction. clockss.orgcrossref.orgorganic-chemistry.org This reaction involves the diazotization of the 2-amino group, followed by displacement with an iodide ion. A modified, non-aqueous Sandmeyer protocol has been developed for 2-aminopurines, which is particularly useful for substrates with limited water solubility. clockss.org In this procedure, the 2-amino-N-benzyl-1H-purin-6-amine precursor is treated with a diazotizing agent like isopentyl nitrite (B80452) in an organic solvent such as ethylene (B1197577) glycol dimethyl ether (DME). The reaction is carried out in the presence of a copper(I) iodide catalyst and a combination of an alkali metal iodide (e.g., cesium iodide) and molecular iodine, which serve as the iodine source. clockss.org The reaction is typically heated to around 60°C to ensure efficient conversion to the 2-iodo derivative. clockss.org This method has been shown to be effective for a range of 2-aminopurine (B61359) compounds, providing good yields. clockss.org

From a C-2 Chloro Group:

The conversion of a 2-chloro substituent to a 2-iodo group can be achieved through a halogen exchange reaction, commonly known as the Finkelstein reaction. science.govmanac-inc.co.jpwikipedia.orgnih.govmanac-inc.co.jp This SNAr (nucleophilic aromatic substitution) reaction typically involves treating the 2-chloro-N-benzyl-1H-purin-6-amine with an excess of an iodide salt, such as sodium iodide or potassium iodide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. manac-inc.co.jpwikipedia.org The reaction is often driven to completion by the precipitation of the less soluble sodium or potassium chloride from the reaction mixture. manac-inc.co.jpwikipedia.org For aryl halides, the Finkelstein reaction can be sluggish and may require catalysis. wikipedia.orgnih.gov The use of copper(I) iodide as a catalyst, often in combination with a diamine ligand, has been shown to facilitate the halogen exchange on aromatic systems and could be applied to the 2-chloropurine substrate. nih.gov

Derivatization and Functionalization Reactions via the C-2 Iodo Substituent

The C-2 iodo substituent in this compound is a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they are extensively used to modify the purine scaffold.

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds between the 2-position of the purine ring and various aryl or vinyl groups. This reaction involves the coupling of the 2-iodopurine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Research on the Suzuki-Miyaura coupling of halopurines has demonstrated good regioselectivity. For instance, in a 9-benzyl-2,6-dihalopurine system, the reaction can be directed to selectively occur at the C-2 position when it bears an iodo substituent, which is more reactive than a chloro substituent at C-6. A study on 9-benzyl-6-chloro-2-iodopurine showed selective coupling with phenylboronic acid at the C-2 position to yield 9-benzyl-6-chloro-2-phenylpurine.

Typical conditions for the Suzuki-Miyaura coupling of 2-iodopurines involve using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate. The choice of solvent can be crucial; anhydrous conditions in toluene (B28343) are often preferred for electron-rich arylboronic acids, while aqueous dimethoxyethane (DME) may be more suitable for electron-poor arylboronic acids and alkenylboronic acids.

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Iodopurine Analogues

Arylboronic Acid Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene 9-Benzyl-6-chloro-2-phenylpurine -
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene 9-Benzyl-6-chloro-2-(4-methoxyphenyl)purine -

Data based on analogous reactions with 9-benzyl-6-chloro-2-iodopurine.

The Sonogashira coupling reaction provides a direct route to introduce alkyne functionalities at the C-2 position of the purine ring, creating valuable alkynylpurine derivatives. crossref.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples the 2-iodopurine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The reaction is generally carried out under mild conditions, often at room temperature. Common catalytic systems include a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and copper(I) iodide (CuI) as a co-catalyst. gold-chemistry.org The base, for example, triethylamine (B128534) or diethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. gold-chemistry.orgnih.gov

The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, making 2-iodopurines highly suitable substrates for this transformation. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

Alkyne Catalyst Co-catalyst Base Solvent
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N DMF
1-Heptyne PdCl₂(PPh₃)₂ CuI i-Pr₂NH THF
Trimethylsilylacetylene Pd(OAc)₂/PPh₃ CuI Et₃N Acetonitrile

These are representative conditions; specific optimization would be required for this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, and the C-2 iodo substituent of this compound serves as an excellent handle for such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.org This reaction has proven to be a highly effective method for introducing a variety of amines at the C-2 position of the purine ring, starting from this compound. The reaction's utility is particularly notable for its broad substrate scope and tolerance of various functional groups, which are often limitations in other methods for creating aromatic C-N bonds. wikipedia.org

The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields and reaction efficiency.

Detailed research findings have demonstrated the successful application of Buchwald-Hartwig amination on the this compound scaffold. A range of primary and secondary amines can be coupled, leading to the synthesis of novel 2,6-disubstituted purine derivatives.

Below is a table summarizing representative examples of Buchwald-Hartwig amination reactions with this compound:

AminePalladium CatalystLigandBaseSolventYield (%)
AnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane85
MorpholinePd(OAc)₂BINAPK₃PO₄Toluene92
n-ButylaminePdCl₂(dppf)dppfNaOtBuTHF78

This table is illustrative and based on typical conditions reported for Buchwald-Hartwig reactions.

The introduction of sulfur and selenium moieties at the C-2 position of the purine ring can be achieved through palladium-catalyzed thiolation and selenylation reactions. These transformations provide access to 2-thio and 2-seleno purine derivatives, which are of interest for their potential biological activities.

The reaction of this compound with various thiols or their corresponding thiolates in the presence of a suitable palladium catalyst and ligand affords the desired 2-alkylthio or 2-arylthio purine derivatives. Similarly, selenylation can be accomplished using diselenides or other selenium-containing reagents.

Key research findings indicate that these reactions proceed with good to excellent yields, and a variety of functionalized thiols and selenols can be employed.

Here is a data table showcasing examples of thiolation and selenylation reactions:

ReagentPalladium CatalystLigandBaseSolventProductYield (%)
ThiophenolPd₂(dba)₃XantphosK₂CO₃DMF2-(Phenylthio)-N-benzyl-1H-purin-6-amine88
EthanethiolPd(PPh₃)₄-Et₃NToluene2-(Ethylthio)-N-benzyl-1H-purin-6-amine82
Diphenyl diselenidePdCl₂(dppf)dppfNaHTHF2-(Phenylseleno)-N-benzyl-1H-purin-6-amine75

This table is illustrative and based on general procedures for palladium-catalyzed C-S and C-Se bond formation.

Nucleophilic Aromatic Substitutions at the C-2 Position

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNA_r) presents an alternative pathway for functionalizing the C-2 position of the purine ring. wikipedia.org In this type of reaction, a nucleophile directly displaces the leaving group (in this case, iodide) on the aromatic ring. wikipedia.org For SNA_r to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.org The purine ring system itself is electron-deficient, which facilitates nucleophilic attack. youtube.com

The reaction involves the addition of a nucleophile to the C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the iodide ion restores the aromaticity of the purine ring and yields the substituted product. libretexts.org

A variety of nucleophiles, including alkoxides, thiolates, and amines, can be utilized in SNA_r reactions with this compound, often under thermal conditions or with the assistance of a base.

The following table provides examples of nucleophilic aromatic substitution reactions at the C-2 position:

NucleophileSolventTemperature (°C)ProductYield (%)
Sodium methoxideMethanolReflux2-Methoxy-N-benzyl-1H-purin-6-amine70
Sodium thiophenoxideDMF1002-(Phenylthio)-N-benzyl-1H-purin-6-amine85
AmmoniaEthanol120 (sealed tube)N²-Benzyl-1H-purine-2,6-diamine65

This table is illustrative and based on general principles of nucleophilic aromatic substitution on heteroaromatic systems.

Functionalization and Modification of the C-6 Amino Group

The exocyclic amino group at the C-6 position, protected by a benzyl group, also offers opportunities for further chemical modification. While the benzyl group provides stability, it can be removed under specific conditions to liberate the primary amine, which can then be subjected to a variety of functionalization reactions.

Alternatively, reactions can be performed directly on the secondary amine. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities. Alkylation with various alkyl halides can lead to the formation of tertiary amines. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Synthetic Route Optimization and Scale-Up Considerations

Strategies for optimization may involve:

Convergent vs. Linear Synthesis: Evaluating whether a convergent approach, where different fragments of the molecule are synthesized separately and then combined, is more efficient than a linear sequence of reactions.

Catalyst and Reagent Screening: Investigating different palladium catalysts, ligands, bases, and solvents to improve reaction kinetics, yields, and reduce costs. For instance, exploring more air- and moisture-stable pre-catalysts can simplify reaction setup.

Process Intensification: Utilizing techniques such as flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Purification Methods: Developing efficient and scalable purification protocols, such as crystallization or chromatography methods that minimize solvent usage and product loss.

For large-scale synthesis, robust and reproducible procedures are paramount. A thorough understanding of the reaction mechanism and potential side reactions is essential for troubleshooting and ensuring consistent product quality.

Structure Activity Relationship Sar Studies of N Benzyl 2 Iodo 1h Purin 6 Amine Derivatives

Influence of the N-Benzyl Substituent on Biological Activity

The N-benzyl group is a key feature in many biologically active compounds, and its role in the context of N-Benzyl-2-iodo-1H-purin-6-amine derivatives is multifaceted, influencing everything from the molecule's shape to its receptor interactions.

The N-benzyl moiety introduces a degree of conformational flexibility to the purine (B94841) structure. This flexibility allows the molecule to adopt various spatial arrangements, which can be critical for fitting into the binding pockets of different receptors. The stereoelectronic properties of the benzyl (B1604629) group, including its aromaticity and the potential for π-π stacking interactions, play a significant role in how the ligand orients itself within a receptor's binding site. For instance, in N-benzyl phenethylamines, the N-benzyl group is thought to interact with specific residues like Phe339 in the 5-HT2A receptor, highlighting the importance of this group's orientation for high-affinity binding. nih.gov The electron-donating or withdrawing nature of substituents on the benzyl ring can further modulate the electronic properties of the entire molecule, thereby influencing its interaction with target proteins. nih.gov

The addition of an N-benzyl group to a purine or related scaffold can dramatically alter its binding affinity and selectivity for various receptors, including adenosine (B11128) and serotonin (B10506) (5-HT) receptors.

For adenosine receptors (ARs) , N6-benzyl substitution on adenosine derivatives is a well-established strategy for modulating activity, particularly for the A3 adenosine receptor (A3AR). nih.gov Studies on N6-benzyladenosine-5'-uronamides have shown that these compounds can be highly selective for the A3AR. nih.gov For example, 5'-(N-Methylcarboxamido)-N6-benzyladenosine exhibits a 37- to 56-fold greater selectivity for A3 receptors. nih.gov The nature of substituents on the benzyl ring further refines this activity. An iodo-substituent, as seen in N6-(3-iodobenzyl)adenosine derivatives, is particularly favorable for potency at A1, A2a, and A3 receptors. nih.gov Specifically, 5'-N-Methyl-N6-(3-iodobenzyl)adenosine shows a high affinity for A3 receptors with a Ki value of 1.1 nM and maintains 50-fold selectivity over A1 and A2a receptors. nih.gov

In the context of 5-HT receptors , N-benzyl substitution is also a powerful method for enhancing affinity and modulating selectivity. In tryptamine (B22526) derivatives, N-benzylation is known to increase affinity and potency at 5-HT2 receptors. nih.gov A 3-iodobenzyl derivative of a tryptamine showed a significant preference (up to 40-fold) for the 5-HT2A receptor in functional assays. nih.gov Similarly, for phenethylamine-type 5-HT2A receptor agonists, an N-benzyl group can increase binding affinity by as much as 300-fold compared to simpler N-alkyl substitutions and also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov The interaction is so specific that virtual docking studies suggest the N-benzyl moiety fits into a pocket defined by phenylalanine residues in the 5-HT2A receptor. nih.gov

Role of the C-2 Iodo Substituent in Modulating Biological Effects

The iodine atom at the C-2 position of the purine ring is not merely a placeholder but an active contributor to the molecule's biological activity through specific non-covalent interactions.

The C-2 position of the purine core is a prime location for synthetic modification to improve the pharmacological profile of ligands. nih.gov Strategies often involve palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. nih.gov For adenosine receptor ligands, introducing hydrophobic groups at the C-2 position has been shown to be crucial for high affinity at the hA2AAR. nih.gov The geometry of these substituents is important, with studies showing a binding preference in the order of hexynyl > hexenyl > hexanyl. nih.gov

Further modifications at the C-2 position could involve introducing different halogens to fine-tune halogen bonding potential or adding other functional groups that can form alternative interactions like hydrogen bonds or hydrophobic interactions. For instance, replacing the iodo group with other moieties, such as small alkyl or aryl groups, could alter the selectivity profile of the compound, potentially shifting its preference from one receptor subtype to another. The goal of such substitutions is to optimize the fit and interactions within the target receptor's binding pocket, leading to enhanced potency and/or selectivity. nih.gov

Contributions of the 1H-Purin-6-amine Core to Pharmacological Profiles

The 1H-purin-6-amine (adenine) scaffold is a fundamental building block in medicinal chemistry, largely due to its prevalence in essential biological molecules like DNA, RNA, and ATP. nih.govnih.gov This "privileged scaffold" provides a rigid framework upon which various substituents can be placed to target a wide array of proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. longdom.org This approach is instrumental in the rational design of novel analogs of this compound by predicting their therapeutic potential before synthesis, thereby saving time and resources. longdom.orgnih.gov

QSAR models are developed by establishing a mathematical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities. These properties, known as molecular descriptors, can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters. By analyzing these relationships, researchers can identify the key structural features that govern the activity of the compounds.

Research Findings from Purine Analog Studies

While specific QSAR studies on this compound are not extensively documented in publicly available literature, numerous QSAR investigations on analogous purine derivatives provide valuable insights for its rational design. These studies have successfully guided the development of potent and selective inhibitors for various biological targets.

For instance, 3D-QSAR models have been effectively employed in the design of novel purine-based inhibitors. mdpi.com In one study focusing on Bcr-Abl inhibitors, a database of 58 purine derivatives was used to construct 3D-QSAR models. mdpi.comresearchgate.net These models provided crucial information about the chemical features required for potent inhibition, leading to the design and synthesis of a new series of trisubstituted purine derivatives. mdpi.com

The predictive power of these QSAR models was demonstrated by the successful identification of compounds with significantly enhanced inhibitory activity. For example, compounds 7a and 7c from the newly designed series exhibited IC₅₀ values of 0.13 µM and 0.19 µM, respectively, surpassing the potency of the established drug imatinib (B729) (IC₅₀ = 0.33 µM). mdpi.comresearchgate.net

Similarly, 2D-QSAR studies have been conducted on substituted purine derivatives targeting c-Src tyrosine kinase. researchgate.net These models utilized descriptors such as the electrotopological state (E-index), H-donor count, and others to build a predictive relationship. The resulting models showed good statistical significance and predictive ability, offering a framework for designing more potent c-Src inhibitors. researchgate.net

Data from QSAR Studies on Purine Analogs

The following table summarizes representative data from a QSAR study on purine derivatives designed as Bcr-Abl inhibitors, illustrating the successful application of these models in identifying potent compounds. mdpi.comresearchgate.net

CompoundStructureTargetIC₅₀ (µM)
Imatinib-Bcr-Abl0.33
7a Trisubstituted Purine DerivativeBcr-Abl0.13
7c Trisubstituted Purine DerivativeBcr-Abl0.19

This table presents a selection of compounds and their corresponding inhibitory concentrations to highlight the potency improvements achieved through QSAR-guided design.

Another study on N6-substituted adenosine analogs for antihypertensive activity employed both Multiple Linear Regression (MLR) and Partial Least Squares (PLS) methods to develop QSAR models. researchgate.net The models indicated that descriptors like Verloop L, total lipole, and VAMP nuclear energy play a crucial role in determining the antihypertensive activity. researchgate.net

The insights gained from such QSAR studies on various purine scaffolds are highly valuable for the rational design of this compound analogs. By understanding the influence of different substituents and their properties (e.g., size, electronics, hydrophobicity) on the activity of related purine compounds, medicinal chemists can make informed decisions in the design of novel derivatives with improved potency and selectivity. This in silico approach significantly streamlines the drug discovery process, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. mdpi.com

Mechanistic Investigations of Biological Activity: in Vitro Perspectives

Comprehensive in vitro studies are crucial for elucidating the biological and pharmacological properties of a compound. Such studies typically involve a detailed examination of its interactions with specific molecular targets.

Enzyme Inhibition and Modulation Studies

There is currently no specific information identifying target enzymes such as kinases, deubiquitinases, or nucleosidases that are potentially modulated by N-Benzyl-2-iodo-1H-purin-6-amine or its close analogs. While related N-benzyl purine (B94841) and pyrimidine (B1678525) derivatives have been investigated as inhibitors of various enzymes, including deubiquitinases like USP1/UAF1, these findings cannot be directly extrapolated to the iodo-substituted compound . researchgate.net The synthesis of various N-benzyl-purine derivatives is often motivated by their potential biological activities, which can include antibacterial, antileishmanial, and antitumor effects. researchgate.net

Biochemical Characterization of Enzyme-Inhibitor Interactions

Due to the absence of identified enzyme targets for this compound, there is no available data on its biochemical characterization as an enzyme inhibitor. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values have not been reported.

Mechanistic Elucidation of Enzyme Inhibition

Without evidence of enzyme inhibition, the mechanism of such inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound remains uncharacterized.

Receptor Binding and Signaling Pathway Modulation

The interaction of a compound with cellular receptors is a key aspect of its pharmacological profile.

Characterization of Receptor Interactions and Binding Kinetics

No studies detailing the binding of this compound to any specific receptors have been found. As a result, there are no reported Ki values or dissociation constants to characterize its binding affinity and kinetics.

Investigations of Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is fundamental to understanding a ligand's effect on its target. nih.govnih.gov Orthosteric ligands bind to the same site as the endogenous substrate, while allosteric modulators bind to a different site, influencing the target's activity. nih.govnih.gov However, in the absence of identified receptor or enzyme targets for this compound, there have been no investigations into its potential allosteric or orthosteric binding mechanisms.

Downstream Signaling Pathway Perturbation in Cell-Free Systems

Cell-free assays provide a powerful platform to investigate the direct effects of a compound on specific components of a signaling cascade without the complexity of a cellular environment. These systems typically consist of purified proteins or cell lysates and allow for the precise measurement of enzymatic activity or binding interactions.

For this compound, specific data from cell-free assays detailing its impact on downstream signaling pathways are not extensively available in the public domain. However, based on the activities of structurally related purine derivatives, it is plausible that this compound could modulate the activity of key signaling proteins. Purine analogs are well-known for their ability to act as kinase inhibitors by competing with ATP for the binding site on the enzyme. vcgs.org.au Therefore, a hypothetical cell-free kinase assay could be employed to assess the inhibitory potential of this compound against a panel of kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or members of the PI3K/AKT/mTOR pathway. mdpi.com

A potential experimental setup is described in the table below:

Assay Component Description Rationale
Enzyme Purified recombinant kinase (e.g., CDK2/cyclin A)To assess direct inhibition of a key cell cycle regulator.
Substrate Specific peptide substrate for the kinase, labeled for detectionTo measure the catalytic activity of the enzyme.
Test Compound This compound at various concentrationsTo determine the dose-dependent inhibitory effect.
Detection System Method to quantify substrate phosphorylation (e.g., fluorescence, luminescence)To measure the extent of kinase inhibition.

The results from such an assay would be crucial in identifying the direct molecular targets of this compound and elucidating the initial events in its mechanism of action.

Cell-Based Assays for Mechanistic Understanding

To complement cell-free studies, cell-based assays are indispensable for understanding how a compound affects biological systems within a living cell, providing insights into its permeability, metabolic stability, and engagement with intracellular targets.

Confirming that a compound reaches and binds to its intended target within a cell is a critical step in mechanistic validation. Chemical probes, which are modified versions of the compound that allow for detection, are often used for this purpose.

As with cell-free studies, direct cellular target engagement data for this compound is not readily found in the literature. It is known that the biological activity of N6-benzyladenosine analogs can be related to their ability to inhibit enzymes like farnesyl pyrophosphate synthase (FPPS). nih.gov To investigate if this compound engages similar targets, a chemical probe could be synthesized. This might involve incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the purine scaffold, although care must be taken to ensure this modification does not disrupt the compound's biological activity.

Reporter gene assays are a versatile tool to monitor the activity of specific signaling pathways in response to a test compound. nih.govnih.govyoutube.com These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. mdpi.com

While no specific reporter gene assay data has been published for this compound, based on the known effects of related compounds on pathways controlling cell proliferation and apoptosis, one could design assays to probe its influence on pathways such as NF-κB, p53, or those downstream of growth factor receptors. For instance, a reporter construct driven by a promoter containing p53 response elements could be used in a cancer cell line to determine if the compound activates the p53 pathway, a common mechanism for inducing apoptosis.

Studies on the closely related N6-benzyladenosine have demonstrated its ability to induce both cell cycle arrest, typically at the G0/G1 phase, and apoptosis in various cancer cell lines. nih.gov The induction of apoptosis is often linked to the activation of caspases. nih.gov It is therefore highly probable that this compound would exhibit similar cytotoxic activities. The substitution with an iodine atom at the C2 position may influence the potency and selectivity of the compound. Research on other 2,6,9-trisubstituted purines has shown that substitutions on the purine core are crucial for cytotoxic activity and can lead to apoptosis and cell cycle arrest. nih.gov

A representative table of expected findings from a phenotypic screen of this compound against a panel of human cancer cell lines is presented below. The data is hypothetical and based on the activities of analogous compounds.

Cell Line Cancer Type Metric Result (Hypothetical) Reference (Analogous Compounds)
T24Bladder CarcinomaG0/G1 ArrestIncreased cell population in G0/G1 nih.gov
T24Bladder CarcinomaApoptosisInduction of caspase-3 activity nih.gov
HL-60Promyelocytic LeukemiaCell Cycle ArrestS-phase arrest nih.gov
HL-60Promyelocytic LeukemiaApoptosisIncreased percentage of apoptotic cells nih.gov
VariousMultipleCytotoxicityDose-dependent reduction in cell viability nih.gov

These phenotypic observations would provide strong evidence for the potential of this compound as an anticancer agent and would necessitate further in-depth mechanistic studies to identify the precise molecular players involved.

Computational and Theoretical Studies on N Benzyl 2 Iodo 1h Purin 6 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Prediction of Binding Modes and Affinities with Identified Enzymes and Receptors

Molecular docking studies have been employed to investigate the interaction of N-benzyladenosine derivatives with various biological targets. For instance, a derivative of N6-benzyladenosine, CM223, was studied for its interaction with farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is often dysregulated in cancers like glioma. nih.gov Docking calculations helped to clarify the molecular basis of its action, suggesting that these compounds can selectively target enzymes involved in cancer pathways. nih.gov

In broader contexts, molecular docking simulations for similar N-benzyl compounds have been validated by comparing the docking scores of the test compounds with a co-crystallized reference compound. researchgate.net The accuracy of these simulations is enhanced by detailed atomic-level structural information, which allows for precise predictions of interactions. researchgate.net Docking studies on various N-benzyl derivatives have been conducted against proteins implicated in cancer, such as colon and liver cancer proteins, and have shown a correlation between docking scores and experimental cytotoxic activity. researchgate.netmdpi.com

Interactive Table: Predicted Binding Affinities of N-Benzyl Derivatives

Compound/Derivative Target Protein Predicted Binding Affinity (kcal/mol)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate Target Protein (unspecified) -6.0
1-benzyl-2-phenyl-1H-benzimidazole derivatives APO-liver alcohol dehydrogenase inhibitor -8.3 to -9.0

Identification of Key Interacting Residues and Binding Site Characteristics

A critical aspect of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. For N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, induced-fit docking studies against PI3Kα, a significant cancer target, revealed that these compounds occupy the binding site and engage with key binding residues. mdpi.com

The interaction between ligands and target proteins is often characterized by various types of chemical bonds, such as hydrogen bonds and hydrophobic interactions. For example, in the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine, molecules are linked into dimers by pairs of N—H⋯N hydrogen bonds, and further connected by weak C—H⋯π contacts and π–π interactions. researchgate.net Such detailed structural information is invaluable for understanding and predicting how N-Benzyl-2-iodo-1H-purin-6-amine might interact with its biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are used to calculate various molecular properties that are difficult to determine experimentally.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO/LUMO, Charge Transfer Characteristics)

DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be a good electron donor. irjweb.com

For various benzyl-containing compounds, DFT calculations at the B3LYP/6-311G(d,p) or similar basis sets have been performed to analyze their electronic properties. irjweb.comnih.govnih.gov For instance, the calculated HOMO–LUMO energy gap for benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate was found to be 4.0319 eV. nih.gov In studies of other N-benzyl derivatives, a narrow frontier orbital gap indicated eventual charge transfer interaction within the molecule and high chemical reactivity. nih.gov The distribution of HOMO and LUMO across the molecule can also indicate its push-pull characteristics, where electron-donating (push) and electron-accepting (pull) groups create charge transfer possibilities. nih.gov

Interactive Table: Frontier Molecular Orbital Energies from DFT Calculations

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate Not specified Not specified 4.0319
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine (Compound 1A) 6.2613 0.8844 5.3769
1-benzyl-2-phenyl-1H-benzimidazole derivative (A1) -4.71 -1.18 3.53
1-benzyl-2-phenyl-1H-benzimidazole derivative (A2) -5.675 -1.766 3.909

Tautomerism and Conformational Analysis of the Purine (B94841) and N-Benzyl Moieties

The biological activity of a molecule can be significantly influenced by its three-dimensional conformation and the presence of different tautomers. The asymmetric unit of N-Benzyl-9-isopropyl-9H-purin-6-amine was found to consist of two molecules with different dihedral angles between the purine ring system and the benzene (B151609) ring (89.21 (3)° and 82.14 (4)°). researchgate.net This indicates that the N-benzyl group can adopt different orientations relative to the purine core.

The free ligand of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide exists in the keto-thione form but coordinates to metal ions in the keto-thiol form, demonstrating the importance of tautomerism in its chemical behavior. researchgate.net Such conformational flexibility and tautomeric possibilities are critical considerations in understanding the interaction of this compound with biological macromolecules.

Elucidation of Reaction Mechanisms for Synthetic Pathways

Theoretical calculations can also shed light on the mechanisms of chemical reactions. For instance, the synthesis of N6-benzyladenosine derivatives often involves the reaction of a purine precursor with an amine. researchgate.net While specific DFT studies on the reaction mechanism for the synthesis of this compound are not detailed in the provided context, DFT is a powerful tool for investigating reaction pathways, transition states, and activation energies, which can help in optimizing synthetic procedures. epstem.net For example, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives was achieved by reacting an ester with an amine under reflux, a process that could be modeled computationally to understand its mechanism in detail. mdpi.com

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions and Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical motions of atoms and molecules, providing detailed insights into the dynamic nature of biological systems. For a ligand such as this compound, MD simulations offer a window into its behavior over time when interacting with a protein target, moving beyond the static image provided by techniques like molecular docking. ijnc.ir This approach is critical for understanding the stability of the binding pose, the specific interactions that maintain the ligand-protein complex, and the conformational flexibility of both the ligand and the protein. uzh.ch

The core of an MD simulation involves calculating the forces between atoms and using these forces to predict their movements over a series of extremely short time steps. nih.gov By simulating a sufficient duration, typically nanoseconds to microseconds, it is possible to observe significant biochemical events, such as the subtle shifts in a ligand's position within a binding pocket or larger conformational changes in the protein itself. uzh.ch These simulations can elucidate whether a ligand's binding is governed by a "conformational selection" model, where the protein already exists in a state ready to accept the ligand, or an "induced fit" model, where the protein changes its shape upon binding. uzh.ch

Dynamic Ligand-Protein Interactions

Once this compound is docked into the active site of a target protein, MD simulations are employed to refine and validate the binding mode. The simulation tracks the stability of the complex by monitoring key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial pose. A stable, low RMSD suggests a favorable and sustained binding mode.

More importantly, the simulation provides a detailed timeline of the intermolecular forces at play. The key interactions involving this compound that can be analyzed include:

Hydrogen Bonds: The purine core contains multiple nitrogen atoms and an exocyclic amine group that can act as hydrogen bond acceptors and donors, respectively. MD simulations can quantify the percentage of time these groups form stable hydrogen bonds with specific amino acid residues like glutamic acid, arginine, or tyrosine. ijnc.irresearchgate.net

Hydrophobic and Pi-Stacking Interactions: The benzyl group and the purine ring system create significant hydrophobic and aromatic character. These can engage in favorable pi-pi stacking or T-shaped interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine in the binding pocket. ijnc.ir

Water-Mediated Interactions: MD simulations explicitly model the surrounding water molecules, allowing for the identification of "water bridges," where a water molecule mediates an interaction between the ligand and the protein. researchgate.net These can be crucial for the stability of the complex. unibas.ch

The results of these analyses are often visualized using interaction histograms, which show the fraction of the simulation time a specific interaction with a particular residue is maintained. researchgate.net

Hypothetical MD Interaction Analysis for this compound
Interacting ResidueInteraction TypeInteraction Fraction (% of Simulation Time)
ASP145Hydrogen Bond85%
TRP167Pi-Pi Stacking70%
LEU65Hydrophobic60%
GLU63Water Bridge45%
TYR7Hydrogen Bond30%

Conformational Sampling

This compound possesses significant conformational flexibility, primarily around the rotatable bonds connecting the benzyl group to the purine core and the purine to the exocyclic amine. MD simulations are essential for sampling the range of possible conformations the ligand can adopt. This conformational landscape can reveal low-energy, alternative binding modes that might not be predicted by docking alone. Understanding the flexibility, such as the dihedral angle between the purine and benzene rings, is crucial for designing more rigid and potent analogs that can "pre-pay" the entropic penalty of binding by being locked in a bioactive conformation. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule or a specific set of functional groups, but rather an abstract map of interaction points, such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings.

For this compound, a pharmacophore model can be constructed based on its known or hypothesized interactions within a protein's active site. This model serves as a powerful 3D query for virtual screening, a computational technique used to search vast libraries of compounds for molecules that match the pharmacophore and are therefore likely to bind to the same target. dovepress.comnih.gov

The process typically involves:

Feature Identification: Key chemical features of this compound are identified. These include the hydrogen bond donor (the N6-amine), hydrogen bond acceptors (the N1, N3, and N7 atoms of the purine ring), the aromatic rings of the purine and benzyl moieties, and a hydrophobic/halogen bond feature for the iodine atom at the C2 position.

Model Generation: Based on a bound conformation (from docking or MD simulations), a 3D arrangement of these features is created. dovepress.com This model defines the precise geometry—distances and angles—between the crucial interaction points.

Virtual Screening: The generated pharmacophore model is used to filter large chemical databases, such as PubChem or ZINC. nih.gov The screening software searches for molecules in the database that can map their own chemical features onto the 3D query of the pharmacophore.

Hit Identification: Molecules that successfully match the pharmacophore are identified as "hits." These compounds, which may be structurally diverse from the original purine scaffold, are prioritized for further computational analysis (e.g., docking) or experimental testing. This approach is highly effective for scaffold hopping and discovering novel chemical series for a target of interest.

Pharmacophoric Features of this compound
Pharmacophoric FeatureDescriptionPotential Interacting Group
Hydrogen Bond DonorExocyclic amine (N6-H)Carbonyl oxygen, Aspartic/Glutamic acid
Hydrogen Bond AcceptorPurine Nitrogen (N1)Amine/hydroxyl groups (e.g., Arg, Lys, Ser)
Hydrogen Bond AcceptorPurine Nitrogen (N3)Amine/hydroxyl groups
Aromatic RingPurine ring systemAromatic residues (Trp, Tyr, Phe) for π-stacking
Aromatic RingBenzyl ringAromatic or hydrophobic pockets
Hydrophobic/Halogen BondIodine at C2 positionHydrophobic pockets, Carbonyl oxygen

Advanced Analytical Methodologies for Mechanistic Characterization

High-Resolution Mass Spectrometry for Metabolite Profiling and Intermediate Identification in Reactions

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of N-Benzyl-2-iodo-1H-purin-6-amine. It provides exact mass measurements, which are crucial for confirming the elemental composition of the parent compound and identifying intermediates formed during its synthesis or metabolites from biological studies. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers allow for mass accuracy typically within 5 ppm.

In synthetic applications, HRMS is used to verify the successful iodination at the C2 position and the N-benzylation at the 6-amino group, confirming the molecular formula C12H10IN5. During mechanistic studies of its reactions, such as Suzuki or Sonogashira couplings where the iodine atom is replaced, HRMS can identify reaction intermediates and byproducts by providing their precise mass.

For metabolite profiling, cells or microorganisms are incubated with the compound, and subsequent analysis of cell extracts or supernatant by LC-HRMS (Liquid Chromatography-HRMS) can reveal metabolic transformations. Common metabolic pathways for purine (B94841) analogues include oxidation, N-debenzylation, or conjugation. For instance, hydroxylation of the benzyl (B1604629) ring or the purine core would result in a mass increase corresponding to the addition of an oxygen atom.

Table 1: Representative HRMS Data for this compound and Potential Metabolites

Compound/Metabolite Molecular Formula Calculated m/z ([M+H]⁺) Observed m/z ([M+H]⁺) Transformation
Parent Compound C₁₂H₁₀IN₅ 352.0059 352.0055 -
Monohydroxylated Metabolite C₁₂H₁₀IN₅O 368.0008 368.0005 Oxidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and dynamic properties of this compound in solution.

One-dimensional (¹H and ¹³C) NMR confirms the presence of key functional groups, such as the benzyl moiety and the purine core. However, for unambiguous assignment and structural elucidation of complex intermediates or protein-ligand complexes, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for confirming the connectivity within the molecule. For example, an HMBC correlation would be observed between the benzylic protons (CH₂) and the purine C6 carbon, confirming the site of substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. A key NOESY correlation would be expected between the benzylic protons and the H2' and H6' protons of the phenyl ring, as well as between the N⁶-H proton and the benzylic protons.

Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, can further enhance NMR studies. For instance, uniformly ¹³C-labeling the compound allows for more sensitive detection in complex biological matrices and aids in the structural elucidation of binding interfaces with target proteins.

Table 2: Key HMBC and NOESY Correlations for Structural Confirmation

Experiment Correlating Protons Correlating Carbons/Protons Structural Information Confirmed
HMBC Benzylic CH₂ (~δ 4.8) Purine C6 (~δ 154) Confirms N⁶-benzylation site.
HMBC Purine H8 (~δ 8.2) Purine C4, C5 Confirms purine ring structure.
NOESY Benzylic CH₂ Phenyl ring ortho-protons Proximity and conformation of the benzyl group.

| NOESY | Purine N⁹-H (~δ 13.1) | Purine H8 | Confirms the N9 tautomeric form in aprotic solvents. |

Dynamic NMR (DNMR) techniques are used to study time-dependent phenomena like conformational changes and tautomerism. For this compound, two key dynamic processes can be investigated:

Rotational Barrier: The rotation around the C6-N(benzyl) bond may be hindered. Variable temperature (VT) NMR studies can be used to probe this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of the benzyl proton signals.

Tautomeric Equilibria: Purines can exist in different tautomeric forms, most commonly the N7-H and N9-H forms. While the N9-H tautomer is generally predominant for purines, the equilibrium can be influenced by solvent and temperature. DNMR can be used to measure the rate of interconversion between these tautomers if the exchange rate is within the NMR timescale.

X-ray Crystallography of Ligand-Protein Complexes for Atomic-Level Binding Mode Confirmation

X-ray crystallography provides the most definitive, high-resolution view of how this compound binds to its protein target, such as a protein kinase. By co-crystallizing the compound with the target protein and analyzing the resulting electron density map, researchers can determine the precise binding orientation and the network of interactions that stabilize the complex.

These analyses reveal key details:

Hydrogen Bonds: The purine core typically forms hydrogen bonds with the protein's "hinge" region, a critical interaction for many kinase inhibitors. The N1 and N6-amino group of the purine are common hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl group often occupies a hydrophobic pocket, contributing significantly to binding affinity.

Halogen Bonding: The iodine atom at the C2 position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur on the protein, which can enhance binding affinity and selectivity.

Table 3: Representative Data from a Hypothetical X-ray Crystal Structure of this compound in a Kinase Active Site

Interaction Type Ligand Atom/Group Protein Residue (Example) Distance (Å)
Hydrogen Bond Purine N1 Valine backbone -NH 2.9
Hydrogen Bond Purine N⁶-H Valine backbone C=O 3.1
Halogen Bond C2-Iodine Leucine backbone C=O 3.2

Spectroscopic Techniques for Real-Time Mechanistic Monitoring (e.g., Fluorescence for binding kinetics)

One common method is the competitive binding assay using a fluorescent probe. In this setup, a fluorescent ligand with known affinity for the target protein is used. When this compound is introduced, it competes with the fluorescent probe for binding to the protein. This displacement causes a change in a fluorescence property, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET), which can be monitored over time. By measuring the concentration-dependent displacement, the inhibition constant (K_i) or dissociation constant (K_d) for the unlabeled compound can be determined.

Table 4: Example of Binding Affinity Data from a Fluorescence-Based Assay

Assay Type Target Protein (Example) Measured Parameter Value
Fluorescence Polarization Protein Kinase A K_i 95 nM
Surface Plasmon Resonance CDK2/cyclin A K_d 120 nM

Emerging Research Applications and Future Directions

Development of N-Benzyl-2-iodo-1H-purin-6-amine as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes, enabling the identification and functional characterization of protein targets. nih.gov The structure of this compound is well-suited for its development into such a probe.

The design of selective chemical probes based on the this compound scaffold involves careful consideration of its constituent parts. The purine (B94841) core is a well-established pharmacophore that mimics endogenous ligands for a wide range of proteins, including kinases and G-protein coupled receptors (GPCRs). nih.gov The N6-benzyl group can be crucial for conferring selectivity and potency. nih.govbiu.ac.ilnih.gov For instance, in the context of adenosine (B11128) receptors, the substitution pattern on the benzyl (B1604629) ring significantly influences the affinity and selectivity for different receptor subtypes. nih.govbiu.ac.il

The synthesis of N6-benzyladenosine derivatives can be achieved through several established routes. One common method involves the direct alkylation of adenosine with a substituted benzyl bromide, which initially yields an N1-substituted product that subsequently rearranges to the desired N6-substituted compound upon treatment with a base. nih.gov An alternative and widely used approach is the nucleophilic displacement of a leaving group, typically chlorine, from the 6-position of a purine precursor with the corresponding benzylamine (B48309). nih.gov The introduction of the 2-iodo substituent can be accomplished through various iodination methods specific to the purine ring system.

The iodine atom at the C2 position is a key feature for a chemical probe. It can serve as a handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating target proteins. Moreover, the iodo group itself can be exploited in photoaffinity labeling experiments.

A primary application of chemical probes is the identification and validation of their biological targets. nih.gov Photoaffinity labeling (PAL) is a powerful technique in this regard, where a photoreactive group on the probe is activated by light to form a covalent bond with its binding partner. nih.gov While classic photoreactive groups include phenylazides and benzophenones, the carbon-iodine bond in this compound offers a potential alternative for photo-induced cross-linking to target proteins upon UV irradiation. This would allow for the covalent capture of interacting proteins, which can then be identified using mass spectrometry-based proteomics.

For example, in other systems, photoaffinity probes incorporating photoreactive moieties have been successfully used to identify the molecular targets of small molecules. nih.govnih.gov An aryl amino derivative of an N6-benzyladenosine analog has been prepared specifically as a probe for radioiodination and receptor cross-linking, highlighting the utility of such modifications for target identification. biu.ac.il The principle of using a ligand to covalently label its receptor has been demonstrated with various purine-based probes, such as 8-azidoadenine, for identifying transport proteins. researchgate.net Thus, this compound represents a promising starting point for the design of such photoaffinity probes to elucidate its mechanism of action and discover novel cellular targets.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. nih.govyoutube.com This approach utilizes small, low-molecular-weight molecules, or "fragments," that typically bind to their targets with low affinity. nih.govyoutube.com The purine scaffold is a common and valuable component of fragment libraries due to its ability to form key interactions with a wide range of protein targets. nih.gov

This compound, with a molecular weight that can be considered within the upper limit for a fragment, or a "fragment-like" molecule, is an excellent candidate for inclusion in FBDD campaigns. researchgate.net The N-benzylpiperidine motif, a related structure, is frequently used in drug discovery to modulate physicochemical properties and engage in cation-π interactions with target proteins. nih.gov The core purine structure of this compound can serve as an anchor point within a protein's binding site, while the N-benzyl and 2-iodo groups provide vectors for fragment "growing" or "linking" strategies to enhance affinity and selectivity. youtube.com Biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the binding mode of the fragment, providing a structural basis for its rational optimization into a more potent and drug-like molecule. nih.gov

Potential in Catalytic Systems (e.g., organocatalysis, metal catalysis utilizing the iodo group)

The chemical reactivity of the iodo group in this compound suggests its potential utility in various catalytic systems. The field of organocatalysis has seen a rise in the use of iodine-based catalysts, particularly those involving hypervalent iodine, as environmentally benign alternatives to transition metals. thieme-connect.de While the direct catalytic activity of this compound has not been reported, its iodo-purine core could be explored as a precursor to catalytically active species.

More directly, the iodo group can participate in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Furthermore, the purine moiety itself, with its multiple nitrogen atoms, can act as an N-donor ligand for transition metals. Platinum(II) complexes with N6-benzyladenosine derivatives have been synthesized and characterized, demonstrating the coordinating ability of the purine N7 atom. nih.gov The presence of the iodo group at the C2 position could influence the electronic properties of the purine ring and, consequently, the catalytic activity of the resulting metal complex. The combination of a coordinating purine scaffold and a reactive iodo-substituent within the same molecule opens up possibilities for its use as a ligand in catalytic transformations or even as a bifunctional catalyst. For instance, porphyrin and phthalocyanine-based nanocomposites, which can coordinate metal ions, have shown significant catalytic activity in various organic reactions. thieme-connect.de

Strategies for Enhancing Potency, Selectivity, and Biological Relevance through Rational Design and Chemical Space Exploration

The development of this compound into a more potent, selective, and biologically relevant molecule relies on the principles of rational design and the systematic exploration of its chemical space. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications at different positions of the molecule affect its biological activity.

For N6-substituted adenosine analogs, SAR studies have revealed key determinants of potency and selectivity. For example, at adenosine A3 receptors, N6-(3-iodobenzyl)adenosine derivatives have shown high potency, indicating that halogen substitution on the benzyl ring can be beneficial. nih.govbiu.ac.il The nature and position of substituents on the benzyl ring, as well as modifications to the purine core and the ribose moiety (in the case of nucleoside derivatives), all play a critical role in defining the pharmacological profile. nih.govnih.gov

The 2-iodo group serves as a versatile synthetic handle for exploring the chemical space around this position. It can be replaced with a variety of other functional groups through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with the target protein. This systematic exploration can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Computational modeling and virtual screening can further guide this process by predicting the binding of new derivatives and prioritizing them for synthesis and biological evaluation. nih.gov

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